molecular formula C18H13NO3S B2935825 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 222716-11-2

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2935825
CAS No.: 222716-11-2
M. Wt: 323.37
InChI Key: RNNAZOQXNOLIGU-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of halogenated benzothiazole or chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

Medicinally, derivatives of this compound have shown promise as anti-cancer agents, anti-inflammatory agents, and antimicrobial agents. The benzothiazole moiety is particularly noted for its pharmacological activities .

Industry

Industrially, this compound is used in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is unique due to its combined benzothiazole and chromenone structures, which confer a wide range of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c1-2-10-7-11-15(8-14(10)20)22-9-12(17(11)21)18-19-13-5-3-4-6-16(13)23-18/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNAZOQXNOLIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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